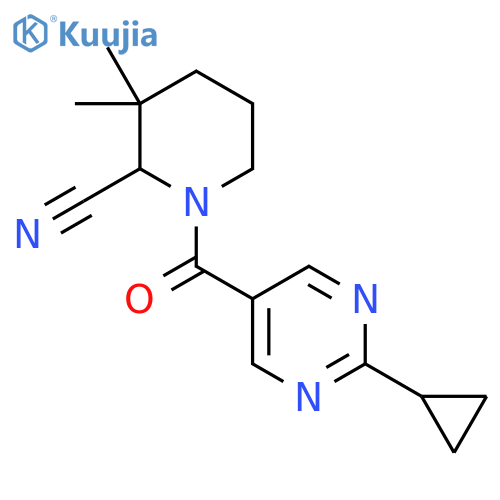Cas no 2223921-10-4 (1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile)

1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-[(2-Cyclopropyl-5-pyrimidinyl)carbonyl]-3,3-dimethyl-2-piperidinecarbonitrile
- 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- Z2276421603
- 2223921-10-4
- EN300-6668274
-
- インチ: 1S/C16H20N4O/c1-16(2)6-3-7-20(13(16)8-17)15(21)12-9-18-14(19-10-12)11-4-5-11/h9-11,13H,3-7H2,1-2H3
- InChIKey: KTSAPPKPKBWFGF-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC(C2CC2)=NC=1)N1CCCC(C)(C)C1C#N
計算された属性
- せいみつぶんしりょう: 284.16371127g/mol
- どういたいしつりょう: 284.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 69.9Ų
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 476.2±35.0 °C(Predicted)
- 酸性度係数(pKa): 1.14±0.22(Predicted)
1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6668274-0.05g |
1-(2-cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
2223921-10-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrileに関する追加情報
Introduction to 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile (CAS No. 2223921-10-4)
The compound 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile, identified by its CAS number 2223921-10-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its structural complexity and its potential applications in the development of novel therapeutic agents. The presence of both cyclopropyl and pyrimidine moieties in its framework suggests a high degree of functional versatility, which is a critical factor in medicinal chemistry.
Recent studies have highlighted the importance of pyrimidine derivatives in drug design, particularly for their role as key pharmacophores in various therapeutic categories, including antiviral, anticancer, and anti-inflammatory agents. The structural motif of 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile aligns well with this trend, offering a promising scaffold for further chemical modification and biological evaluation.
The cyclopropyl group is particularly noteworthy, as it introduces steric hindrance and electronic properties that can modulate the compound's interactions with biological targets. This feature has been extensively explored in the development of enzyme inhibitors and receptor modulators. In particular, the incorporation of a cyclopropyl moiety into heterocyclic systems has been shown to enhance binding affinity and selectivity, making it an attractive component in drug discovery efforts.
Moreover, the carbonitrile functionality at the 2-position of the piperidine ring adds another layer of reactivity, enabling further derivatization through nucleophilic addition or condensation reactions. This flexibility is particularly valuable in synthetic chemistry, as it allows for the rapid generation of a diverse library of analogs for high-throughput screening.
In the context of current pharmaceutical research, there is growing interest in molecules that exhibit dual-targeting capabilities. The structural features of 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile make it a candidate for such applications. For instance, the pyrimidine core can interact with nucleic acid-binding proteins or enzymes, while the cyclopropyl group may engage with membrane-associated targets. This dual-interaction potential could lead to the development of more effective and less toxic therapeutic agents.
Recent advances in computational chemistry have also contributed to the growing appreciation of this compound. Molecular modeling studies have demonstrated that the rigid structure of 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can be optimized for improved binding to specific biological targets. These studies have provided valuable insights into the compound's interactions with proteins and enzymes, guiding future synthetic modifications to enhance its pharmacological properties.
The synthesis of this compound involves multiple steps that showcase modern organic chemistry techniques. The formation of the pyrimidine ring is achieved through condensation reactions between appropriately substituted precursors, while the introduction of the cyclopropyl group typically employs cyclopropanation strategies. The final step involves functionalization at the 2-position to incorporate the carbonitrile group. These synthetic pathways highlight the compound's accessibility and its suitability for further chemical exploration.
From a biological perspective, preliminary studies on derivatives of this class have shown promising activity against various disease-related targets. For example, modifications at the cyclopropyl position have been found to influence binding affinity to certain kinases and proteases. Similarly, alterations at the pyrimidine core have been explored for their effects on DNA intercalation or inhibition of RNA polymerases. These findings underscore the potential therapeutic value of this compound and its derivatives.
The development of novel drug candidates is often hampered by issues related to bioavailability and metabolic stability. However, preliminary data suggest that 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile may exhibit favorable pharmacokinetic properties due to its optimized molecular weight and lipophilicity profile. Further investigation into these aspects will be crucial for determining its suitability for clinical development.
In conclusion,1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile (CAS No. 2223921-10-4) represents a compelling scaffold for medicinal chemistry applications. Its unique structural features—combining a cyclopropyl moiety with a pyrimidine core—offer opportunities for designing highly specific and effective therapeutic agents. As research in this area continues to evolve,this compound is poised to play an important role in addressing unmet medical needs across multiple therapeutic categories.
2223921-10-4 (1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile) 関連製品
- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 1259-35-4(tris(pentafluorophenyl)phosphine)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 1575-29-7(3-methyl-1-phenyl-1H-indazole)
- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)



